(R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
(3R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-6-11-8(10)4-9(12-6)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3,(H2,10,11,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATZPQQIXQPDSI-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)N2CC[C@H](C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and other pharmacological properties, supported by various studies and data.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C9H16N4O
Its structural representation indicates a pyrrolidine ring substituted with a pyrimidine moiety, which is crucial for its biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives, including this compound. Research has shown that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Key Findings :
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antibacterial activity is believed to stem from the ability of the compound to inhibit bacterial cell wall synthesis or disrupt membrane integrity.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against several fungal strains.
Data Summary :
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These findings suggest that the compound could be a promising candidate for antifungal drug development .
Mechanistic Studies
Mechanistic studies have indicated that the presence of specific functional groups in the structure enhances biological activity. For example, the amino group on the pyrimidine ring plays a crucial role in binding to target sites within microbial cells, thus facilitating its antibacterial and antifungal effects .
Case Studies
-
Case Study on Antibacterial Efficacy :
A study evaluating various pyrrolidine derivatives found that those with halogen substitutions exhibited enhanced antibacterial properties. The compound was among those tested, showing promising results against resistant strains of bacteria . -
Case Study on Antifungal Activity :
Another research effort focused on the antifungal potential of similar compounds revealed that modifications in the pyrrolidine ring significantly affected efficacy against Candida albicans. The study noted that structural variations led to differing levels of activity, underscoring the importance of molecular design in drug development .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: The 6-amino group in the target compound enhances hydrogen-bonding capacity compared to chloro (–6) or ethoxy () substituents. This may improve solubility in polar solvents or interaction with biological targets. Chloro substituents (–6) introduce electron-withdrawing effects, which may alter reactivity or metabolic stability compared to electron-donating amino groups.
Storage and Stability :
- Hazard Profiles: The ethoxy/methylthio derivative () exhibits oral toxicity and irritancy, possibly due to reactive sulfur or ethoxy groups. The target compound’s amino group may reduce acute toxicity, though this is speculative without direct data.
Preparation Methods
General Synthetic Strategy
The synthesis of (R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol typically involves the following key steps:
- Construction of the substituted pyrimidine core with the amino and methyl functionalities.
- Introduction of the pyrrolidin-3-ol moiety, ensuring the correct stereochemistry (R-configuration).
- Coupling of the pyrimidine and pyrrolidine fragments through nucleophilic substitution or cross-coupling reactions.
- Purification and characterization to confirm structure and enantiomeric purity.
Preparation Methods
Starting Materials and Reagents
- Commercially available 6-chloro-2-methylpyrimidin-4-amine or related pyrimidine derivatives.
- Chiral pyrrolidin-3-ol or its protected derivatives.
- Coupling reagents such as HATU, COMU, or palladium catalysts for cross-coupling.
- Solvents: Dichloromethane (DCM), dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile (MeCN).
- Bases: Triethylamine (TEA), N,N-diisopropylethylamine (DIEA).
- Protective groups and catalysts as needed for selective functional group transformations.
Synthetic Routes
Route A: Direct Nucleophilic Substitution
- Activation of the Pyrimidine Ring: The 6-chloro substituent on the pyrimidine ring is activated for nucleophilic substitution.
- Nucleophilic Attack: The (R)-pyrrolidin-3-ol acts as a nucleophile attacking the activated pyrimidine carbon, displacing the chlorine atom.
- Reaction Conditions: Typically conducted under nitrogen atmosphere, at room temperature or mild heating, in polar aprotic solvents like DMF or DMSO.
- Purification: The crude product is purified by flash chromatography or preparative HPLC to achieve ≥95% purity.
Route B: Palladium-Catalyzed Cross-Coupling
- Preparation of Pyrimidinyl Halide Intermediate: The pyrimidine derivative bearing a suitable leaving group (e.g., bromide or chloride) is prepared.
- Coupling with Chiral Pyrrolidin-3-ol Derivative: Using palladium catalysts such as XPhos Pd G2 or RuPhos Pd G2, the pyrrolidin-3-ol moiety is coupled to the pyrimidine core.
- Reaction Conditions: Conducted in dioxane/water mixtures with bases like K3PO4 under nitrogen atmosphere at elevated temperatures (~80 °C).
- Workup and Purification: After reaction completion, the mixture is cooled, filtered, and purified by chromatography to isolate the target compound.
Experimental Details and Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Pyrimidine activation | 6-chloro-2-methylpyrimidin-4-amine | DMF, DMSO | RT to 50 °C | 6-12 hours | Under nitrogen atmosphere |
| Nucleophilic substitution | (R)-pyrrolidin-3-ol | DMF, DMSO | RT to 50 °C | 6-12 hours | Stoichiometric base (TEA, DIEA) |
| Pd-catalyzed coupling | XPhos Pd G2, K3PO4 | Dioxane/H2O | 80 °C | 12 hours | Nitrogen atmosphere, inert conditions |
| Purification | Flash chromatography, HPLC | — | — | — | Achieves ≥95% purity |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra recorded at 500 MHz confirm the chemical shifts consistent with the pyrimidine and pyrrolidine protons, including the chiral center.
- Mass Spectrometry (MS): Electrospray ionization (ESI) MS confirms molecular ion peaks at m/z 195 (M+H)+.
- Chiral Purity: Assessed by chiral HPLC or optical rotation measurements to confirm (R)-enantiomeric excess.
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment, typically showing ≥95% purity.
Research Findings and Optimization Notes
- The use of palladium catalysts with bulky ligands (e.g., XPhos) significantly improves coupling yields and selectivity.
- Performing reactions under an inert nitrogen atmosphere prevents oxidation and side reactions.
- Mild reaction temperatures preserve stereochemical integrity at the pyrrolidin-3-ol chiral center.
- Flash chromatography with silica gel or preparative reversed-phase HPLC is effective for purification.
- The choice of base and solvent critically influences reaction rates and product purity.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Direct Nucleophilic Substitution | Simple, fewer steps | Straightforward, mild conditions | May require long reaction times |
| Pd-Catalyzed Cross-Coupling | High selectivity, catalytic process | High yields, scalable | Requires expensive catalysts |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
